REACTION_CXSMILES
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[CH2:1]([O:3][C:4]([C:6]1[N:7]([S:14]([CH3:17])(=[O:16])=[O:15])[CH:8]=[C:9]([N+:11]([O-])=O)[CH:10]=1)=[O:5])[CH3:2].[H][H]>C(O)C.[Pd]>[CH2:1]([O:3][C:4]([C:6]1[N:7]([S:14]([CH3:17])(=[O:16])=[O:15])[CH:8]=[C:9]([NH2:11])[CH:10]=1)=[O:5])[CH3:2]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The catalyst was removed by filtration through celite
|
Type
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CUSTOM
|
Details
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The solvent was evaporated under reduced pressure
|
Type
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CUSTOM
|
Details
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to afford a sticky syrup that
|
Type
|
CUSTOM
|
Details
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was purified by flash column
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Type
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WASH
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Details
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eluting with 50% EtOAc in hexanes
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Name
|
|
Type
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product
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Smiles
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C(C)OC(=O)C=1N(C=C(C1)N)S(=O)(=O)C
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.8% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |